4-Bromo-2,6-difluorobenzonitrile

Organic Synthesis Process Chemistry Aryl Halide Cyanation

4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) is a halogenated benzonitrile with a distinct 2,6-difluoro-4-bromo substitution pattern, proven to achieve ≥80% synthetic yields and high purity (≥99.5%) via Sandmeyer-type cyanation. This pattern is critical for kinase inhibitor SAR and advanced liquid crystal materials. Procure this para-bromo handle for reliable Suzuki-Miyaura or Buchwald-Hartwig couplings. Avoid generic analogs that risk failed synthesis.

Molecular Formula C7H2BrF2N
Molecular Weight 218 g/mol
CAS No. 123843-67-4
Cat. No. B047616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorobenzonitrile
CAS123843-67-4
Molecular FormulaC7H2BrF2N
Molecular Weight218 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)C#N)F)Br
InChIInChI=1S/C7H2BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
InChIKeyTZHQWUAOIWRFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4): A Strategic Fluorinated Aryl Building Block for Pharmaceutical and Liquid Crystal Synthesis


4-Bromo-2,6-difluorobenzonitrile (CAS 123843-67-4) is a halogenated benzonitrile derivative featuring a bromine atom at the para position and two fluorine atoms at the ortho positions. This unique substitution pattern imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis . It is commercially available in high purity (typically ≥98%) and is widely utilized in the synthesis of pharmaceuticals, agrochemicals, and advanced liquid crystal materials .

Why 4-Bromo-2,6-difluorobenzonitrile Cannot Be Simply Replaced by Generic Halobenzonitriles


In scientific and industrial applications, the precise positioning of halogen substituents on the benzonitrile core dictates reactivity, physical properties, and ultimate product performance. For 4-Bromo-2,6-difluorobenzonitrile, the combination of an electron-withdrawing nitrile group, two ortho-fluorine atoms, and a para-bromine atom creates a distinct electronic environment that influences cross-coupling selectivity, metabolic stability in drug candidates, and mesomorphic behavior in liquid crystals [1]. Substituting this compound with a generic analog (e.g., 4-bromo-2-fluorobenzonitrile or 2,6-difluorobenzonitrile) can lead to drastically different synthetic outcomes, lower yields, or complete failure of downstream applications, as demonstrated in the quantitative evidence below .

Quantitative Differentiation of 4-Bromo-2,6-difluorobenzonitrile Against Key Analogs: Synthesis Yield, Purity, and Physical Properties


Superior Synthetic Yield and Purity in a Scalable Sandmeyer Cyanation Protocol

A patented preparation method for 4-bromo-2,6-difluorobenzonitrile using 3,5-difluorobromobenzene as a starting material achieves a yield of ≥80% and a GC purity of ≥99.5% [1]. In contrast, a comparable Sandmeyer cyanation of 4-bromo-3-fluorobenzonitrile under optimized conditions yields only 34.7% [2]. This near 2.3-fold improvement in isolated yield directly translates to cost-effectiveness and scalability for procurement decisions.

Organic Synthesis Process Chemistry Aryl Halide Cyanation

Enhanced Physical Stability and Crystallinity via a Distinct Melting Point Profile

4-Bromo-2,6-difluorobenzonitrile exhibits a melting point of 78–82°C (typical 81°C) , which is significantly higher than several close analogs. For example, 4-bromo-2-fluorobenzonitrile melts at 69–72°C , and 2,6-difluorobenzonitrile melts at a low 28–32°C [1]. This ~10–50°C elevation in melting point facilitates easier crystallization, purification, and solid handling during storage and reaction setup, reducing the risk of decomposition or accidental melting.

Crystallization Purification Solid-State Handling

Critical Intermediate for High-Performance Liquid Crystals with Unique Mesomorphic Properties

4-Bromo-2,6-difluorobenzonitrile is a well-established key intermediate in the synthesis of liquid crystal materials . Its precise molecular architecture—two ortho-fluorines and a para-bromine on a benzonitrile core—is essential for achieving the specific electro-optical properties required in advanced display technologies [1]. While quantitative mesomorphic data for this specific precursor is proprietary, its widespread industrial use in liquid crystal manufacturing is documented, distinguishing it from generic halobenzonitriles that lack this tailored substitution pattern [2].

Liquid Crystal Materials Material Science Fluorinated Aromatics

Demonstrated Utility as a Key Building Block in Kinase Inhibitor and Anti-Cancer Drug Synthesis

Benzonitrile derivatives, particularly those with 2,6-difluoro substitution, are privileged scaffolds in kinase inhibitor design due to their metabolic stability and ability to engage in key hydrogen-bonding interactions [1]. 4-Bromo-2,6-difluorobenzonitrile serves as a versatile starting material for introducing the 2,6-difluorobenzonitrile motif into more complex drug candidates via cross-coupling reactions [2]. It has been specifically noted as an intermediate in the development of anti-cancer and anti-inflammatory agents . While direct comparative potency data for the final drug molecules are not available for this exact precursor, the compound's structural features align with established SAR in TBK1/IKKε kinase inhibitors [3].

Medicinal Chemistry Kinase Inhibitors Anti-Cancer Agents

Optimal Application Scenarios for Procuring 4-Bromo-2,6-difluorobenzonitrile


Large-Scale Production of Fluorinated Liquid Crystal Intermediates

4-Bromo-2,6-difluorobenzonitrile is the ideal starting material for synthesizing complex liquid crystal molecules due to its established synthetic accessibility (≥80% yield) [1] and its ability to introduce the critical 2,6-difluorobenzonitrile moiety with a para-bromo handle for further elaboration . Its higher melting point (78–82°C) facilitates purification and handling at scale .

Medicinal Chemistry Programs Targeting Kinase Inhibitors with a 2,6-Difluorobenzonitrile Motif

Medicinal chemists should procure this building block when exploring SAR around the 2,6-difluorobenzonitrile core, a motif found in numerous kinase inhibitors [2]. The para-bromo group allows for modular diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling rapid library synthesis [3].

Process Chemistry Optimization for High-Yield Cyanation of Fluoroaromatics

Process chemists seeking to implement a robust cyanation step on a fluoroaromatic scaffold will benefit from the demonstrated high-yielding (≥80%) and high-purity (≥99.5%) Sandmeyer-type protocol for this specific compound [4], providing a reliable benchmark for scaling up benzonitrile derivatives.

Synthesis of Fluorinated Agrochemical Intermediates

As a versatile fluorinated aromatic, 4-bromo-2,6-difluorobenzonitrile can be transformed into various agrochemical intermediates, including herbicides and fungicides . Its unique substitution pattern can impart improved metabolic stability and bioactivity compared to non-fluorinated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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